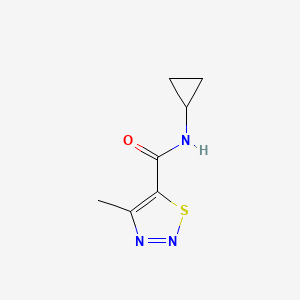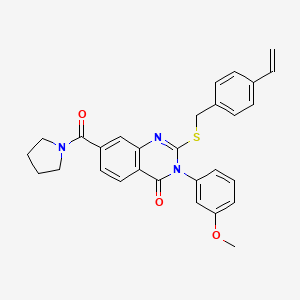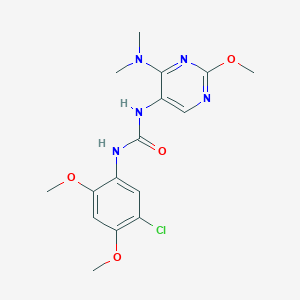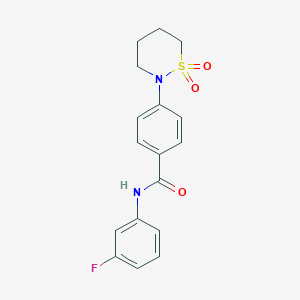![molecular formula C25H26N4O3 B2544606 7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-30-7](/img/structure/B2544606.png)
7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolo[2,3-d]pyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . They are known to exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the reactive sites on the pyrrolopyrimidine core and the various substituents. For example, the amine group could undergo reactions with carboxyl groups to form amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolopyrimidine core could confer aromaticity, which could affect its chemical reactivity .Scientific Research Applications
Anticancer Activity
STK979119 has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a candidate for targeted cancer therapies .
Anti-Inflammatory Properties
STK979119 exhibits anti-inflammatory effects by modulating immune responses. It may suppress pro-inflammatory cytokines and inhibit inflammatory signaling pathways. These properties make it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
Kinase Inhibition
As the name suggests, STK979119 is a kinase inhibitor. It selectively targets specific kinases involved in cell signaling pathways. Researchers have explored its potential in blocking aberrant kinase activity associated with diseases like cancer, neurodegenerative disorders, and cardiovascular conditions .
Neuroprotection
Studies have investigated STK979119’s neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These properties could be valuable in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Activity
STK979119 has shown antiviral activity against certain viruses. Researchers have explored its effects on viral replication and entry mechanisms. It may be relevant in the development of novel antiviral drugs .
Synthetic Methodology
Beyond its biological applications, STK979119’s unique chemical structure has attracted interest in synthetic chemistry. Researchers have developed efficient synthetic routes to access this compound, contributing to the advancement of synthetic methodologies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-5-28(19-13-9-10-17(2)14-19)24(31)21-15-20-22(26(3)25(32)27(4)23(20)30)29(21)16-18-11-7-6-8-12-18/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAPLKCAUHGWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544523.png)

![2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone](/img/structure/B2544529.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)

![Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate](/img/structure/B2544536.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2544538.png)
![(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2544539.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2544542.png)



![N-(benzo[d]thiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2544546.png)